molecular formula C11H20N2O2 B166124 tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate CAS No. 134575-28-3

tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate

Cat. No. B166124
M. Wt: 212.29 g/mol
InChI Key: HOWBTXXCVBFYGD-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate, also known as BAM, is a compound that has gained attention in scientific research due to its potential applications in the field of neuroscience.

Mechanism Of Action

Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate binds to the orthosteric site of nAChRs, causing a conformational change that leads to the opening of the ion channel. This allows for the influx of cations, which leads to depolarization of the cell membrane and the subsequent release of neurotransmitters.

Biochemical And Physiological Effects

Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate has been shown to enhance the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

Advantages And Limitations For Lab Experiments

One advantage of using tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate in lab experiments is its selectivity for nAChRs, which allows for the study of their function in isolation. However, tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate has a relatively short half-life, which limits its usefulness in long-term experiments.

Future Directions

Future research on tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate could focus on improving its pharmacokinetic properties, such as its half-life and bioavailability. Additionally, tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate could be used in conjunction with other tools, such as optogenetics and calcium imaging, to further elucidate the function of nAChRs in the brain. Finally, tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate could be studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders.

Synthesis Methods

Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate can be synthesized through a multistep process that involves the reaction of tert-butyl carbamate with 2-methyl-3-azabicyclo[3.1.0]hexan-6-one. The resulting product is then treated with trifluoroacetic acid to obtain tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate in high yield.

Scientific Research Applications

Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate has been studied for its potential use as a tool for studying the function of nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors play a crucial role in a variety of physiological processes, including learning and memory, attention, and addiction. tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate has been shown to selectively bind to nAChRs, making it a useful tool for studying their function.

properties

CAS RN

134575-28-3

Product Name

tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate

InChI

InChI=1S/C11H20N2O2/c1-6-8-7(5-12-6)9(8)13-10(14)15-11(2,3)4/h6-9,12H,5H2,1-4H3,(H,13,14)

InChI Key

HOWBTXXCVBFYGD-UHFFFAOYSA-N

SMILES

CC1C2C(C2NC(=O)OC(C)(C)C)CN1

Canonical SMILES

CC1C2C(C2NC(=O)OC(C)(C)C)CN1

synonyms

Carbamic acid, (2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-, 1,1-dimethylethyl ester,

Origin of Product

United States

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